4-(1-Hydroxyethyl)isoindolin-1-one
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Overview
Description
4-(1-Hydroxyethyl)isoindolin-1-one is a heterocyclic compound with a unique structure that includes an isoindolinone core. This compound is of significant interest due to its presence in various natural products and pharmaceutical molecules. It exhibits a broad spectrum of biological activities, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Hydroxyethyl)isoindolin-1-one can be achieved through several methods. One common approach involves the selective addition of organometallic reagents such as RMgX, RLi, or R2Zn to phthalimides . Another method includes the reduction of phthalimides using reducing agents . Additionally, photodecarboxylative addition of carboxylates to phthalimides in aqueous media followed by acid-catalyzed dehydration has been reported .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as ultrasonic irradiation have been utilized to improve reaction rates, yields, and selectivity while applying milder reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Hydroxyethyl)isoindolin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoindolinone derivatives, while reduction can produce hydroxyisoindolinones .
Scientific Research Applications
4-(1-Hydroxyethyl)isoindolin-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-Hydroxyethyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. Additionally, it can inhibit β-amyloid protein aggregation, indicating its potential in treating Alzheimer’s disease .
Comparison with Similar Compounds
Isoindolin-1-one: A closely related compound with similar biological activities.
3-Hydroxyisoindolin-1-one: Another derivative with significant pharmaceutical applications.
Isoindoline-1,3-dione: Known for its role in modulating dopamine receptors.
Uniqueness: 4-(1-Hydroxyethyl)isoindolin-1-one stands out due to its unique structure and broad spectrum of biological activities. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
4-(1-hydroxyethyl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C10H11NO2/c1-6(12)7-3-2-4-8-9(7)5-11-10(8)13/h2-4,6,12H,5H2,1H3,(H,11,13) |
InChI Key |
GSUQWEYFEKNKFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=C1CNC2=O)O |
Origin of Product |
United States |
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